Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.
Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.
Amination: The ester is then subjected to reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride to introduce the amino group at the 3-position of the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous flow reactors to increase efficiency.
Automated Amination: Automated systems for reductive amination to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl (3R)-3-amino-3-(furan-2-YL)propanol.
Substitution: Various amides and other substituted derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
Pathways: The compound can participate in metabolic pathways involving amino acids and esters, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amino group.
3-Amino-3-(furan-2-yl)propanoic acid: Similar structure but lacks the ester group.
Furan-2-carboxylic acid: Contains the furan ring but lacks both the amino and ester groups.
Uniqueness
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Biological Activity
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and a furan ring. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C9H11NO2, with a molecular weight of approximately 197.23 g/mol. The presence of an amino group allows for hydrogen bonding, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions are crucial for its biological activity.
This compound exhibits significant biological activity through several mechanisms:
- Antimicrobial Activity : Studies indicate that derivatives of this compound show antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity, leading to cell lysis .
- Enzyme Interactions : The compound's amino group can form hydrogen bonds with various biological molecules, modulating enzyme activities. This interaction influences biochemical pathways related to amino acid metabolism and signal transduction .
Biological Activity Data
Biological Activity | Target Pathogen/Mechanism | Reference |
---|---|---|
Antimicrobial | Candida albicans | |
Antimicrobial | Staphylococcus aureus | |
Enzyme modulation | Various metabolic pathways |
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Candida albicans at concentrations as low as 64 µg/mL. This suggests a potential role in treating fungal infections .
- Mechanistic Insights : Research has shown that compounds similar to this compound can act as ligands that interact with specific molecular targets, influencing their activity. For instance, the structural analogs exhibited varying degrees of affinity for enzymes involved in metabolic processes, indicating the potential for therapeutic applications .
Applications in Medicinal Chemistry
This compound is being explored for its potential applications in several areas:
- Drug Development : Its ability to modulate enzyme activity and exhibit antimicrobial properties makes it a candidate for developing new pharmaceuticals targeting infections and metabolic disorders.
- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex molecules, which can be beneficial in creating novel therapeutic agents.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
ZQCIVDVXCPAUEF-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CO1)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CO1)N |
Origin of Product |
United States |
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